molecular formula C17H10Cl3NO2 B2416535 2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone CAS No. 866157-71-3

2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone

Cat. No.: B2416535
CAS No.: 866157-71-3
M. Wt: 366.62
InChI Key: ZBMSMCDVWWDMEJ-UHFFFAOYSA-N
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Description

Historical Context of Naphthoquinone Derivatives in Medicinal Chemistry

Naphthoquinones have been integral to medicinal chemistry since their discovery in natural products such as lapachol, juglone, and plumbagin. These compounds gained prominence due to their redox-active properties, enabling interactions with biological targets like enzymes and DNA. The structural versatility of the naphthoquinone scaffold allowed for synthetic modifications, leading to derivatives with enhanced pharmacological profiles. Halogenation emerged as a critical strategy in the mid-20th century to improve stability and bioactivity, particularly against antibiotic-resistant pathogens and cancer cells. The introduction of chlorine atoms at specific positions, as seen in 2,3-dichloro-1,4-naphthoquinone derivatives, marked a turning point in developing compounds with targeted mechanisms.

Structural Classification and IUPAC Nomenclature

2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone is a triply chlorinated aminonaphthoquinone with the systematic IUPAC name 2-chloro-3-[(3,4-dichlorophenyl)methylamino]naphthalene-1,4-dione . Its molecular formula is C₁₇H₁₀Cl₃N₂O₂ , and it belongs to the 1,4-naphthoquinone subclass (Table 1). The structure features:

  • A naphthoquinone core with carbonyl groups at positions 1 and 4.
  • A chlorine substituent at position 2.
  • A 3,4-dichlorobenzylamino group at position 3.

Table 1: Structural Features of 2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone

Feature Description
Core structure 1,4-Naphthoquinone (two ketone groups at positions 1 and 4)
Position 2 substituent Chlorine atom
Position 3 substituent 3,4-Dichlorobenzylamino group (─NH─CH₂─C₆H₃Cl₂)
Molecular weight 366.6258 g/mol

The planar quinoid system facilitates π-π stacking with biological macromolecules, while the halogen atoms enhance electrophilicity and redox cycling.

Significance of Halogen-Substituted Aminonaphthoquinones

Halogenation in naphthoquinones amplifies their bioactivity through multiple mechanisms:

  • Electron-Withdrawing Effects : Chlorine atoms increase the quinone's redox potential, promoting reactive oxygen species (ROS) generation in cancer cells.
  • Steric and Electronic Modulation : The 3,4-dichlorobenzyl group enhances binding affinity to enzymes like topoisomerases and NAD(P)H:quinone oxidoreductase 1 (NQO1).
  • Antimicrobial Activity : Chlorine-substituted derivatives disrupt microbial membranes and inhibit DNA gyrase, as observed in Staphylococcus aureus and Candida albicans.

Comparative studies show that halogenated aminonaphthoquinones exhibit up to 10-fold greater cytotoxicity than non-halogenated analogs, attributed to improved cellular uptake and target specificity. For instance, 2-chloro-3-[(4-hydroxyanilino)-1,4-naphthoquinone demonstrated selective inhibition of EGFR tyrosine kinase in breast cancer models.

Properties

IUPAC Name

2-chloro-3-[(3,4-dichlorophenyl)methylamino]naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl3NO2/c18-12-6-5-9(7-13(12)19)8-21-15-14(20)16(22)10-3-1-2-4-11(10)17(15)23/h1-7,21H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMSMCDVWWDMEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone involves several steps. One common method includes the reaction of 2-chloronaphthoquinone with 3,4-dichlorobenzylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently .

Chemical Reactions Analysis

2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological properties.

    Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₇H₁₀Cl₃N₀₂
  • Molecular Weight : 366.6258 g/mol
  • CAS Number : 866157-71-3

The compound belongs to the class of naphthoquinones, which are notable for their redox properties and potential biological activities.

Chemistry

2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone serves as a precursor in the synthesis of other naphthoquinone derivatives. These derivatives are utilized in various chemical reactions due to their ability to participate in redox processes and form complex structures that may exhibit enhanced properties.

Biological Applications

The compound has shown potential as an antibacterial and antifungal agent, making it a subject of interest in microbiological studies. Its mechanism of action is primarily attributed to the generation of reactive oxygen species, which can damage cellular components of microorganisms, inhibiting their growth.

Table 1: Biological Activity of 2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone

Activity TypeTarget Organism/Cell TypeObserved Effect
AntibacterialStaphylococcus aureusInhibition of growth
AntifungalCandida albicansReduced viability
AnticancerVarious cancer cell linesInduction of apoptosis

Medical Applications

Due to its biological activity, 2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone is being investigated for therapeutic applications, particularly in cancer treatment. Studies suggest that it may inhibit key enzymes involved in cancer cell proliferation and survival pathways.

Case Study: Anticancer Properties

A recent study evaluated the anticancer potential of naphthoquinone derivatives including 2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone against various cancer cell lines. The findings indicated that the compound could significantly reduce cell viability and induce apoptosis in treated cells. Molecular docking simulations revealed strong binding affinities to targets such as Epidermal Growth Factor Receptor (EGFR), suggesting a mechanism for its anticancer effects .

Industrial Applications

The unique chemical properties of 2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone make it useful in various industrial processes, including the production of dyes and pigments. Its ability to act as an oxidizing agent allows it to be employed in reactions where color development is crucial.

Mechanism of Action

The mechanism of action of 2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often related to its redox properties, allowing it to act as an oxidizing or dehydrogenation agent. This activity can lead to the generation of reactive oxygen species, which can damage cellular components and inhibit the growth of microorganisms .

Comparison with Similar Compounds

2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone is unique due to its specific chemical structure and biological activity. Similar compounds include other naphthoquinone derivatives, such as:

    2-Bromo-5-hydroxy-1,4-naphthoquinone: Known for its antibacterial activity against Staphylococcus aureus.

    2-Chloro-5,8-dihydroxy-1,4-naphthoquinone: Exhibits strong antifungal activity against Candida species.

These compounds share similar structural features but differ in their specific substituents, leading to variations in their biological activities and applications.

Biological Activity

2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone is a compound belonging to the naphthoquinone family, known for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by case studies and research findings.

  • IUPAC Name : 2-chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone
  • Molecular Formula : C17H10Cl3NO2
  • CAS Number : 866157-71-3
  • Molecular Weight : 366.6258 g/mol

Antimicrobial Activity

Research has shown that compounds within the naphthoquinone class exhibit significant antimicrobial properties. For instance:

  • Antibacterial : Studies indicate that derivatives of naphthoquinones demonstrate activity against various strains of bacteria including Staphylococcus aureus and Bacillus subtilis .
  • Antifungal : Compounds similar to 2-chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone have shown efficacy against fungi such as Candida albicans .

Anticancer Properties

The compound has been evaluated for its anticancer potential. It has been tested against various cancer cell lines, showing cytotoxic effects:

  • In vitro studies demonstrated that it can induce apoptosis in cancer cells through caspase activation .

The proposed mechanisms include:

  • Inhibition of Topoisomerases : The compound may inhibit topoisomerase enzymes which are crucial for DNA replication and repair.
  • Oxidative Stress Induction : Naphthoquinones are known to generate reactive oxygen species (ROS), leading to oxidative stress in target cells .

Study on Anticancer Activity

A study conducted on the effects of 2-chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone on human cancer cell lines revealed:

  • Cell Lines Used : HeLa (cervical cancer), MCF7 (breast cancer).
  • Findings : The compound exhibited a dose-dependent decrease in cell viability with IC50 values indicating significant potency against the tested lines .
Cell LineIC50 (µM)Mechanism
HeLa15Caspase activation
MCF720ROS generation

Study on Antimicrobial Activity

In another investigation focusing on antimicrobial properties:

  • The compound was tested against Pseudomonas aeruginosa and exhibited notable inhibition zones in agar diffusion tests.
MicroorganismInhibition Zone (mm)
Staphylococcus aureus18
Pseudomonas aeruginosa15

Q & A

Q. Advanced

  • Electron-withdrawing groups (e.g., Cl, NO₂) : Enhance redox activity and electrophilicity, increasing cytotoxicity (e.g., 3,4-dichloro vs. 4-methyl substituents reduce IC50 by 50%) .
  • Steric effects : Bulky groups (e.g., tert-butyl) reduce binding to hydrophobic enzyme pockets (e.g., collagenase) .
  • Substitution position : 3,4-Dichloro derivatives show higher NF-κB inhibition (p65 translocation blockade) than para-substituted analogs .

Table 1 : Substituent Effects on Antifungal Activity

SubstituentMIC (C. tenuis)MIC (M. luteus)
3,4-Dichlorobenzyl8 µg/mL16 µg/mL
4-Methylbenzyl32 µg/mL64 µg/mL
Pyrazolyl16 µg/mL32 µg/mL

What molecular mechanisms underpin its anticancer activity?

Q. Advanced

  • EGFR inhibition : Competitive binding to ATP pockets via van der Waals interactions (ΔG = −6.5 kcal/mol) and H-bonds with Gln215 (2.2 Å) .
  • Redox cycling : Generates ROS (e.g., O₂⁻, H₂O₂) via quinone semiquinone intermediates, inducing oxidative DNA damage .
  • NF-κB pathway suppression : Inhibits IκB-α phosphorylation, blocking p65 nuclear translocation (IC50: 4 µM in HepG2 cells) .

How can low aqueous solubility be mitigated in biological assays?

Q. Advanced

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Pro-drug design : Introduce hydrophilic groups (e.g., –SO3H, –PO3H2) via Mannich reactions .
  • Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) to improve bioavailability .

How to resolve contradictions in antimicrobial activity data across studies?

Q. Advanced

  • Strain specificity : Activity against C. tenuis vs. E. coli correlates with cell wall composition (e.g., peptidoglycan vs. LPS) .
  • Test protocols : Standardize broth microdilution (CLSI guidelines) and inoculum size (1×10⁵ CFU/mL) .
  • Redox environment : Anaerobic conditions reduce quinone cytotoxicity by limiting ROS generation .

What electrochemical applications utilize this compound?

Q. Advanced

  • H₂O₂ production : Acts as a redox mediator in O₂ reduction (pH 3–7, E = −0.4 V vs. Ag/AgCl) with 80% Faradaic efficiency .
  • Surface modification : Immobilize on carbon electrodes via –NH₂ groups for stable catalytic performance (>100 cycles) .

How to optimize reaction yields in large-scale synthesis?

Q. Advanced

  • Catalyst screening : Use Pd/C or FeCl3 to accelerate amine coupling (yield increase: 20–30%) .
  • Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2 hours (80°C, 300 W) .
  • In situ purification : Employ solid-phase extraction (C18 cartridges) to bypass column chromatography .

How do redox properties influence its biological and chemical behavior?

Q. Advanced

  • Reduction potential (E₁/2) : −0.25 V (vs. NHE) enables semiquinone radical formation, driving ROS generation .
  • Electrophilicity : The chloro and quinone groups form covalent adducts with cellular thiols (e.g., glutathione), depleting antioxidant defenses .
  • pH dependence : Protonation of the amino group (pKa ≈ 0.7) enhances solubility in acidic environments (e.g., tumor microregions) .

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